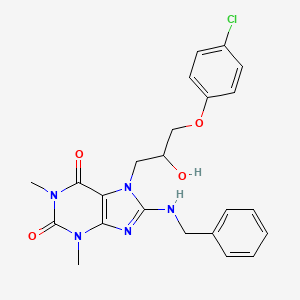

8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(benzylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O4/c1-27-20-19(21(31)28(2)23(27)32)29(22(26-20)25-12-15-6-4-3-5-7-15)13-17(30)14-33-18-10-8-16(24)9-11-18/h3-11,17,30H,12-14H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQUYHCCVTVAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione generally involves multi-step chemical processes. Key steps often include nucleophilic substitution reactions, condensation reactions, and selective functional group transformations. Specific conditions such as reaction temperature, solvents, and catalysts play crucial roles in the efficiency and yield of the synthesis.

Industrial Production Methods: : Industrial-scale production of this compound may utilize continuous flow synthesis techniques to ensure consistent quality and efficiency. Scale-up procedures often focus on optimizing reaction conditions and minimizing by-products to achieve high purity levels suitable for commercial applications.

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the hydroxyl and amino functional groups.

Reduction: : Reduction reactions may involve the purine ring or the functional groups attached to it.

Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its aromatic and aliphatic moieties.

Common Reagents and Conditions

Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.

Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or specific solvents like dimethyl sulfoxide (DMSO).

Major Products: : The products of these reactions vary depending on the reagents and conditions used, often leading to the formation of derivatives with enhanced or modified biological and chemical properties.

Scientific Research Applications

8-(Benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione finds applications in several scientific domains:

Chemistry: : Used as a model compound to study reaction mechanisms and the effects of various substituents on purine derivatives.

Biology: : Investigated for its potential role in modulating biochemical pathways and its effects on cellular processes.

Medicine: : Explored for its therapeutic potential, including anti-inflammatory, anti-cancer, and anti-viral properties.

Industry: : Utilized in the development of novel materials, pharmaceuticals, and as a catalyst in specific chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, including enzymes, receptors, and nucleic acids. Its mechanism involves binding to these targets, altering their activity, and influencing downstream biochemical pathways. The presence of functional groups such as the benzylamino and chlorophenoxy moieties plays a significant role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Physicochemical and ADME Properties

Biological Activity

The compound 8-(benzylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS: 333305-41-2) is a purine derivative with potential pharmacological applications. Its structure includes a benzylamino group and a chlorophenoxy moiety, which are significant for its biological activity. This article reviews the biological activities associated with this compound based on various studies, including its antibacterial, anticancer, and enzyme inhibitory effects.

Chemical Structure and Properties

The chemical formula for this compound is C23H24ClN5O4, with a molecular weight of 469.92 g/mol. The presence of the chlorophenoxy group is crucial as it often enhances the bioactivity of compounds by facilitating interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Screening Against Bacteria : Compounds with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that the purine scaffold may contribute to antibacterial efficacy .

- Mechanism of Action : The antibacterial action may involve the inhibition of bacterial growth through interference with DNA synthesis or enzyme function.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- Cell Line Studies : In vitro studies have indicated that purine derivatives can inhibit cancer cell proliferation. For example, derivatives related to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival, such as topoisomerases and kinases.

Enzyme Inhibition

The ability to inhibit specific enzymes is a significant aspect of the biological activity of this compound:

- Acetylcholinesterase Inhibition : Some studies suggest that similar compounds can act as acetylcholinesterase inhibitors, which may have implications for treating neurodegenerative diseases like Alzheimer's .

- Urease Inhibition : Urease inhibitors derived from purine structures have been noted for their potential in treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antibacterial | Moderate activity against Salmonella typhi; effective in inhibiting bacterial growth. |

| Study B | Anticancer | Induced apoptosis in cancer cell lines; inhibited proliferation significantly. |

| Study C | Enzyme Inhibition | Demonstrated strong inhibition of acetylcholinesterase and urease activities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.